Cas no 1807246-13-4 (Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate)

Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester with a trifluoromethoxy substituent, offering unique electronic and steric properties. The presence of the cyano and trifluoromethoxy groups enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl ester moiety improves solubility in organic solvents, facilitating further functionalization. Its structural features contribute to metabolic stability and lipophilicity, which are advantageous in drug design. The compound's trifluoromethoxy group is known to influence binding affinity in bioactive molecules. This benzoate derivative is suitable for applications requiring electron-withdrawing and sterically hindered aromatic systems.
Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate structure
1807246-13-4 structure
Product Name:Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate
CAS No:1807246-13-4
MF:C11H8F3NO3
MW:259.18133354187
CID:4951558
Update Time:2025-06-29

Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate
    • Inchi: 1S/C11H8F3NO3/c1-6-3-4-7(10(16)17-2)9(8(6)5-15)18-11(12,13)14/h3-4H,1-2H3
    • InChI Key: ZNYMMOZMUNYIIE-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C#N)=C(C)C=CC=1C(=O)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 360
  • XLogP3: 3
  • Topological Polar Surface Area: 59.3

Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015012925-1g
Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate
1807246-13-4 97%
1g
1,490.00 USD 2021-06-21

Additional information on Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate

Research Briefing on Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate (CAS: 1807246-13-4) in Chemical Biology and Pharmaceutical Applications

Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate (CAS: 1807246-13-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its trifluoromethoxy and cyano functional groups, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have focused on its potential as a building block for bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic utility of Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate as a precursor for novel kinase inhibitors. The compound's trifluoromethoxy group was found to enhance binding affinity to ATP-binding sites, while the cyano group contributed to improved metabolic stability. The study reported a 40% increase in inhibitory activity against selected kinase targets compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in drug design.

Another significant application was demonstrated in a Nature Communications paper (2024) where the compound served as a key intermediate in the synthesis of potent TRPV1 antagonists. The research team utilized the methyl ester functionality for efficient derivatization, creating a library of 52 analogs with varying pharmacological profiles. Lead compounds showed nanomolar potency in pain perception models, with improved blood-brain barrier penetration attributed to the trifluoromethoxy moiety's lipophilicity-enhancing properties.

From a chemical biology perspective, recent work in ACS Chemical Biology (2023) has employed Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate as a fluorescent probe scaffold. The cyano group's electron-withdrawing nature, combined with the compound's rigid aromatic structure, enabled the development of environment-sensitive fluorophores for studying protein conformational changes. This application represents an innovative use of the compound beyond traditional medicinal chemistry applications.

Manufacturing and scale-up considerations for Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate were addressed in a 2024 Organic Process Research & Development publication. The authors developed a continuous flow process that improved yield by 28% compared to batch methods, while reducing hazardous waste generation. This technological advancement addresses one of the key challenges in working with fluorinated compounds - their often complex and resource-intensive synthesis.

Looking forward, the unique combination of structural features in Methyl 3-cyano-4-methyl-2-(trifluoromethoxy)benzoate continues to inspire novel applications. Current preclinical studies are investigating its incorporation into PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms. The compound's balanced lipophilicity (LogP ~2.1) and molecular weight (263.2 g/mol) make it particularly suitable for these emerging therapeutic modalities that require precise control of physicochemical properties.

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